N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide
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Overview
Description
N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide is a chemical compound with the molecular formula C20H19N5O2 and a molecular weight of 361.407 g/mol . This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide typically involves the reaction of enaminonitrile with 4-methoxybenzohydrazide in toluene under reflux conditions . The reaction is carried out at 120°C for 24 hours, leading to the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease progression .
Comparison with Similar Compounds
N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide can be compared with other triazolopyrimidine derivatives:
N-[7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide: This compound has a fluorine atom instead of a methoxy group, which may alter its biological activity and chemical properties.
5-phenyl-7-thiophen-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine:
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C20H19N5O2/c1-13(26)21-19-23-20-22-17(14-6-4-3-5-7-14)12-18(25(20)24-19)15-8-10-16(27-2)11-9-15/h3-12,18H,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
MUULXXRIODTBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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